2-Methyl-4,5-dinitrobenzoic acid
Description
2-Methyl-4,5-dinitrobenzoic acid (CAS: Not explicitly provided in evidence) is a nitro-substituted benzoic acid derivative characterized by a methyl group at the 2-position and nitro groups at the 4- and 5-positions. The compound’s structure implies strong electron-withdrawing effects from the nitro groups, which likely enhance its acidity compared to unsubstituted benzoic acid.
Properties
Molecular Formula |
C8H6N2O6 |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
2-methyl-4,5-dinitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
LXCHAMABVJFENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1. Pharmaceutical Intermediates
2-Methyl-4,5-dinitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing V2 receptor antagonists, such as tolvaptan, which is used for treating conditions like heart failure and hyponatremia. The synthesis methods typically involve selective oxidation processes that yield high purity products suitable for pharmaceutical formulations .
1.2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways .
Material Science
2.1. Polymer Chemistry
The compound is utilized in the synthesis of polymers with tailored properties for specific applications, such as coatings and adhesives. Its dinitro functional groups enhance the reactivity of polymer chains, allowing for modifications that improve thermal stability and mechanical strength.
2.2. Explosive Materials
Due to its high nitrogen content and energetic properties, this compound is explored in the formulation of explosives and propellants. Its stability under various conditions makes it suitable for use in military applications and controlled demolitions.
Environmental Applications
3.1. Environmental Monitoring
The presence of this compound in environmental samples can indicate contamination from industrial processes or agricultural runoff. Its detection is crucial for assessing environmental health and compliance with safety regulations.
3.2. Biodegradation Studies
Studies on the biodegradation of this compound reveal insights into the breakdown pathways of nitroaromatic compounds in soil and water systems. Understanding these pathways is essential for developing bioremediation strategies to mitigate pollution caused by synthetic chemicals.
Case Study 1: Synthesis Optimization
A recent study focused on optimizing the synthesis of this compound using green chemistry principles. By employing milder reaction conditions and environmentally friendly oxidants, researchers achieved a yield improvement of up to 90% while reducing hazardous waste production .
Case Study 2: Antimicrobial Efficacy
In a comparative study evaluating various nitrobenzoic acids' antimicrobial activities, this compound demonstrated superior efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations lower than many existing antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural analogs of 2-methyl-4,5-dinitrobenzoic acid, focusing on positional isomers, halogenated derivatives, and functional group variations:
Key Observations:
- Positional Isomerism: The 3,5-dinitro isomer (2-methyl-3,5-dinitrobenzoic acid) exhibits distinct crystallographic behavior, forming helical chains via hydrogen bonding, unlike the 4,5-substituted target compound .
- Halogenation Effects: Chloro and bromo derivatives (e.g., 2-chloro-3,5-dinitrobenzoic acid) show reduced solubility in polar solvents compared to methyl-substituted analogs, likely due to increased molecular weight and steric hindrance .
- Functional Group Impact: Amino and methoxy groups (e.g., 2-amino-4,5-dimethoxybenzoic acid) enhance coordination chemistry utility, enabling ligand behavior in metal-organic frameworks .
Reactivity and Acidity
Nitro groups significantly lower the pKa of benzoic acids by stabilizing the deprotonated form via resonance. For example:
- This compound (estimated pKa ~1.5–2.5): Comparable to 3,5-dinitrobenzoic acid (pKa ~1.68), but higher acidity than 4-nitrobenzoic acid (pKa ~1.94) due to additive electron-withdrawing effects.
- 4-Amino-3,5-dinitrobenzoic acid (pKa ~2.1): The amino group at the 4-position partially counteracts nitro group effects, slightly reducing acidity compared to purely nitro-substituted analogs .
Q & A
Q. What are the established synthetic routes for preparing 2-methyl-4,5-dinitrobenzoic acid, and what experimental conditions optimize yield?
- Methodological Answer: The synthesis typically involves nitration of a methyl-substituted benzoic acid precursor. For example, methylbenzoic acid derivatives are subjected to sequential nitration using a mixture of concentrated nitric and sulfuric acids. Temperature control (0–5°C) is critical to avoid over-nitration or decomposition. After reaction completion, the product is purified via recrystallization from ethanol/water mixtures. Yield optimization requires precise stoichiometric ratios (e.g., 1:2.2 for benzoic acid to HNO₃) and monitoring reaction progress via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer:
- ¹H NMR: The methyl group (CH₃) appears as a singlet near δ 2.5 ppm. Aromatic protons are absent due to the nitro groups’ deshielding effects.
- IR: Strong absorptions at ~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches) and a broad O-H stretch (~2500–3000 cm⁻¹) from the carboxylic acid.
- Mass Spectrometry (MS): Molecular ion peak at m/z 226 [M]⁺, with fragmentation patterns showing loss of COOH (44 amu) and NO₂ (46 amu) groups .
Advanced Research Questions
Q. What challenges arise in resolving contradictions between computational and experimental data (e.g., dipole moments, solubility) for nitro-substituted benzoic acids?
- Methodological Answer: Discrepancies often stem from solvent effects, polymorphic forms, or protonation states. For example:
- Dipole Moments: Computational models (DFT) may underestimate nitro group electron-withdrawing effects in polar solvents. Validate using solvatochromic shifts or dielectric constant-dependent measurements.
- Solubility: Experimental solubility in DMSO or DMF may conflict with predictions due to hydrogen bonding with the carboxylic acid group. Use Hansen solubility parameters and co-solvent systems to reconcile data .
Q. How can X-ray crystallography elucidate the solid-state behavior of this compound, and what packing interactions dominate?
- Methodological Answer: Single-crystal X-ray diffraction reveals intermolecular interactions:
- Hydrogen Bonding: Carboxylic acid dimers form O-H···O bonds (2.6–2.8 Å).
- π-π Stacking: Nitro groups engage in edge-to-face interactions (3.5–4.0 Å).
- Van der Waals Forces: Methyl groups contribute to hydrophobic packing.
Crystallization in DMSO/water mixtures (1:1) at 4°C often yields suitable crystals. Thermal ellipsoid analysis can detect disorder in nitro group orientations .
Q. What strategies mitigate side reactions (e.g., decarboxylation or esterification) during derivatization of this compound?
- Methodological Answer:
- Decarboxylation: Avoid high temperatures (>80°C); use microwave-assisted synthesis at controlled power (50–100 W).
- Esterification: Suppress by using anhydrous conditions and non-nucleophilic bases (e.g., DBU) during amide coupling.
- Derivatization: Activate the carboxylic acid with EDC/HOBt before reacting with amines or alcohols. Monitor by LC-MS to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
